molecular formula C8H5BrO B13592140 2-Bromo-6-ethynylphenol

2-Bromo-6-ethynylphenol

Cat. No.: B13592140
M. Wt: 197.03 g/mol
InChI Key: BENUAZBFYVXJHJ-UHFFFAOYSA-N
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Description

2-Bromo-6-ethynylphenol is a substituted phenol derivative featuring a bromine atom at the 2-position and an ethynyl group (–C≡CH) at the 6-position of the aromatic ring. The ethynyl group is a strong electron-withdrawing moiety due to its sp-hybridized carbon, significantly enhancing the acidity of the phenolic –OH group compared to alkyl- or alkoxy-substituted analogs . This property makes it valuable in synthetic chemistry, particularly in cross-coupling reactions like Sonogashira couplings, where the ethynyl group serves as a reactive handle for constructing complex architectures.

Properties

Molecular Formula

C8H5BrO

Molecular Weight

197.03 g/mol

IUPAC Name

2-bromo-6-ethynylphenol

InChI

InChI=1S/C8H5BrO/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5,10H

InChI Key

BENUAZBFYVXJHJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethynylphenol can be achieved through several methods. One common approach involves the bromination of 6-ethynylphenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethynylphenol involves its interaction with various molecular targets and pathways. The bromine atom and ethynyl group confer unique reactivity, allowing the compound to participate in nucleophilic aromatic substitution reactions. The phenolic group can form hydrogen bonds and interact with biological molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Bromo-6-ethynylphenol with key analogs, focusing on substituent effects, molecular properties, and reactivity:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Acidity (pKa) Reactivity Highlights
This compound C₈H₅BrO 197.03 –Br (2-position), –C≡CH (6) ~8.5–9.5* High: Ethynyl enables cross-coupling
2-Bromo-6-methoxyphenol C₇H₇BrO₂ 217.04 –Br (2), –OCH₃ (6) ~9.8–10.5 Low: Methoxy is electron-donating
2-Bromo-6-ethylphenol C₈H₉BrO 201.06 –Br (2), –CH₂CH₃ (6) ~10.2–10.8 Low: Ethyl is electron-donating
2-Bromo-4-chloro-6-ethynylphenol C₈H₄BrClO 231.47 –Br (2), –Cl (4), –C≡CH (6) ~8.0–8.8* Enhanced acidity due to –Cl and –C≡CH
2-Bromo-3-ethenyl-6-methoxyphenol C₉H₉BrO₂ 229.07 –Br (2), –CH=CH₂ (3), –OCH₃ (6) ~9.5–10.0 Moderate: Ethenyl adds steric bulk

Substituent Effects on Acidity and Reactivity

  • Electron-Withdrawing Groups (EWGs): The ethynyl group in this compound strongly withdraws electron density via induction, stabilizing the phenoxide ion and lowering the pKa (~8.5–9.5) compared to methoxy (–OCH₃, pKa ~9.8–10.5) or ethyl (–CH₂CH₃, pKa ~10.2–10.8) substituents . The addition of a chloro group at the 4-position (as in ) further enhances acidity (pKa ~8.0–8.8) due to synergistic EW effects.
  • Electron-Donating Groups (EDGs): Methoxy and ethyl groups donate electron density via resonance or induction, reducing acidity and limiting utility in reactions requiring deprotonation.

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